
Ácido 2-(pirrolidin-3-ilideno)acético
Descripción general
Descripción
2-(Pyrrolidin-3-ylidene)acetic Acid is used in the preparation of Xanthone derivatives for treatment and prophylaxis of hepatitis B . It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .
Synthesis Analysis
The synthesis of pyrrolidin-2-ylidenes involves a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes . This process affords a diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación
Química Medicinal: Diseño y Síntesis de Fármacos
El anillo de pirrolidina, un componente central del Ácido 2-(pirrolidin-3-ilideno)acético, se utiliza ampliamente en la química medicinal debido a su versatilidad y actividad biológica. Sirve como un andamiaje para crear compuestos novedosos con posibles efectos terapéuticos. La naturaleza saturada del anillo de pirrolidina permite una exploración eficiente del espacio farmacoforico y contribuye significativamente a la estereoquímica de las moléculas .
Actividad Biológica: Unión Enantioselectiva
La estereogenicidad de los carbonos del anillo de pirrolidina es crucial para el perfil biológico de los candidatos a fármacos. Los diferentes isómeros estereoisómeros y las orientaciones espaciales de los sustituyentes pueden conducir a diferentes actividades biológicas debido a los modos de unión distintos a las proteínas enantioselectivas .
Farmacocinética: Optimización ADME/Tox
Incorporar el andamiaje de pirrolidina en las moléculas de fármacos puede modificar los parámetros fisicoquímicos, mejorando los perfiles de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox) de los candidatos a fármacos. Esta optimización es esencial para el desarrollo de fármacos clínicamente activos .
Diversidad Estructural: Fenómeno de Pseudorrotación
La no planaridad del anillo de pirrolidina introduce un fenómeno llamado "pseudorrotación", que aumenta la cobertura tridimensional de la molécula. Esta diversidad estructural es ventajosa para generar una amplia gama de moléculas bioactivas .
Estrategias Sintéticas: Construcción y Funcionalización de Anillos
Las estrategias sintéticas para utilizar el this compound implican la construcción de anillos a partir de varios precursores cíclicos o acíclicos y la funcionalización de anillos de pirrolidina preformados. Estos métodos son fundamentales para la síntesis de moléculas bioactivas y derivados .
Aplicaciones Biológicas: Actividades Antivirales y Antiinflamatorias
Los derivados de la pirrolidina, incluidos los relacionados con el this compound, han mostrado significativas actividades antivirales y antiinflamatorias. Estos compuestos se han sintetizado y probado por su eficacia contra varios objetivos biológicos .
Direcciones Futuras
Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . This suggests that the future directions of 2-(Pyrrolidin-3-ylidene)acetic acid could involve exploring its potential in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds containing a pyrrolidine ring have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities .
Pharmacokinetics
These properties greatly influence a compound’s bioavailability and are crucial for drug development .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-3-ylidene)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in 2-(Pyrrolidin-3-ylidene)acetic acid is known to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .
Cellular Effects
The effects of 2-(Pyrrolidin-3-ylidene)acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Pyrrolidin-3-ylidene)acetic acid has been shown to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-(Pyrrolidin-3-ylidene)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, 2-(Pyrrolidin-3-ylidene)acetic acid may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels within the cell . Additionally, it can activate transcription factors, resulting in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-3-ylidene)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-3-ylidene)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-3-ylidene)acetic acid vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
2-(Pyrrolidin-3-ylidene)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . For example, it may inhibit enzymes involved in the synthesis of certain amino acids, resulting in a decrease in their levels and subsequent effects on protein synthesis.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-3-ylidene)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-3-ylidene)acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its localization within the nucleus can affect gene expression and cellular function.
Propiedades
IUPAC Name |
2-pyrrolidin-3-ylideneacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)3-5-1-2-7-4-5/h3,7H,1-2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZEOCBZVDXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295416 | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-39-1 | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyrrolidinylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
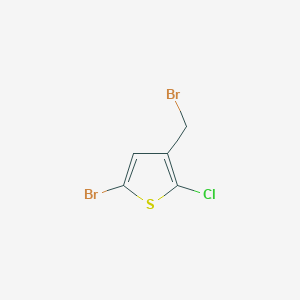

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
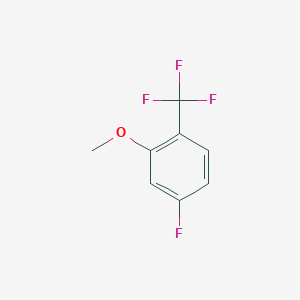
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)
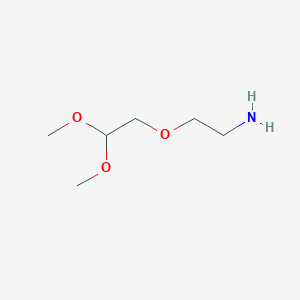

![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
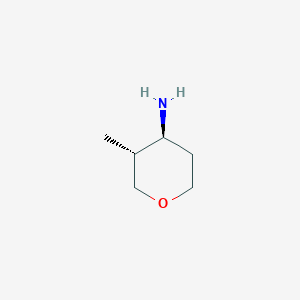

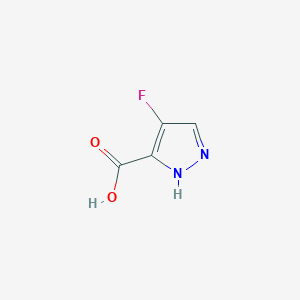
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
